Cas no 2034600-08-1 (3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic compound combining a thiazole and quinazoline scaffold. Its unique architecture suggests potential utility as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both a phenylthiazole and tetrahydroquinazoline-dione moiety may confer selective binding properties, making it valuable for targeted pharmacological applications. The compound's piperidine linker enhances conformational flexibility, potentially improving interactions with biological targets. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. This compound is of interest in drug discovery for its balanced lipophilicity and potential bioactivity.
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
2034600-08-1 structure
Product name:3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:2034600-08-1
MF:C23H20N4O3S
MW:432.494903564453
CID:5552953

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
    • 2,4(1H,3H)-Quinazolinedione, 3-[1-[(2-phenyl-4-thiazolyl)carbonyl]-4-piperidinyl]-
    • 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • Inchi: 1S/C23H20N4O3S/c28-21-17-8-4-5-9-18(17)25-23(30)27(21)16-10-12-26(13-11-16)22(29)19-14-31-20(24-19)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,25,30)
    • InChI Key: JDUZXBXHPVVZSH-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)N(C2CCN(C(C3=CSC(C4=CC=CC=C4)=N3)=O)CC2)C1=O

Experimental Properties

  • Density: 1.383±0.06 g/cm3(Predicted)
  • pka: 12.68±0.20(Predicted)

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-2092-2μmol
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6523-2092-40mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
40mg
$140.0 2023-09-08
Life Chemicals
F6523-2092-1mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
1mg
$54.0 2023-09-08
Life Chemicals
F6523-2092-10μmol
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6523-2092-20mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
20mg
$99.0 2023-09-08
Life Chemicals
F6523-2092-30mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
30mg
$119.0 2023-09-08
Life Chemicals
F6523-2092-5μmol
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6523-2092-5mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
5mg
$69.0 2023-09-08
Life Chemicals
F6523-2092-2mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
2mg
$59.0 2023-09-08
Life Chemicals
F6523-2092-25mg
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2034600-08-1
25mg
$109.0 2023-09-08

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Related Literature

Additional information on 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Comprehensive Analysis of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2034600-08-1)

The compound 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2034600-08-1) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure combines a piperidine core with a thiazole ring and a tetrahydroquinazoline-dione moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given its structural similarity to known bioactive compounds.

In recent years, the scientific community has shown growing interest in small-molecule therapeutics targeting protein-protein interactions (PPIs). The 2-phenyl-1,3-thiazole fragment in this compound is known to exhibit excellent binding affinity to various biological targets, while the tetrahydroquinazoline-2,4-dione scaffold contributes to its metabolic stability. This dual functionality positions CAS No. 2034600-08-1 as a valuable scaffold for developing next-generation pharmaceuticals.

The synthesis of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions, including amide coupling and cyclization processes. Recent advancements in flow chemistry have enabled more efficient production of such complex molecules, addressing common challenges in scale-up synthesis. This aligns with current industry trends toward green chemistry and sustainable pharmaceutical manufacturing.

From a pharmacological perspective, the piperidin-4-yl moiety in this compound offers excellent blood-brain barrier permeability, suggesting potential applications in central nervous system (CNS) disorders. Computational studies using molecular docking and QSAR modeling have predicted favorable interactions with various neurological targets. These findings have sparked interest in its potential for treating neurodegenerative diseases, a hot topic in current medical research.

The 1,2,3,4-tetrahydroquinazoline-2,4-dione component contributes to the compound's hydrogen bonding capacity, enhancing its potential as a pharmacophore in drug design. Recent publications have highlighted similar structures in the development of anticancer agents and anti-inflammatory drugs, making CAS No. 2034600-08-1 particularly relevant to these therapeutic areas. Its structural features also suggest possible applications in precision medicine approaches.

Analytical characterization of this compound typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The growing availability of AI-assisted drug discovery platforms has facilitated virtual screening of derivatives based on this core structure, accelerating the identification of promising lead compounds. This aligns with current industry demands for faster drug development cycles and computational chemistry solutions.

In the context of intellectual property landscape, compounds featuring the 2-phenyl-1,3-thiazole-4-carbonyl motif have been the subject of numerous patent applications, particularly in areas of signal transduction inhibition. The unique combination of structural elements in CAS No. 2034600-08-1 presents opportunities for novel composition of matter claims, making it valuable for pharmaceutical innovation.

The stability profile of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione under various physiological conditions has become a focus of recent studies, particularly regarding its metabolic pathways and potential drug-drug interactions. These investigations are crucial for advancing the compound through preclinical development stages and addressing current regulatory requirements for ADMET properties.

From a commercial perspective, the growing demand for highly selective and potent therapeutic agents has increased interest in specialized compounds like CAS No. 2034600-08-1. Custom synthesis providers and contract research organizations (CROs) have reported rising inquiries about this molecular class, reflecting its importance in current drug discovery pipelines.

Future research directions for this compound may include exploration of its structure-activity relationships (SAR) through systematic derivatization, as well as investigation of its potential in combination therapies. The compound's versatility also makes it a candidate for proteolysis targeting chimera (PROTAC) applications, one of the most exciting areas in contemporary drug discovery technologies.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.